1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde
Description
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is a hybrid heterocyclic compound combining an indole scaffold with a 1,2,4-oxadiazole moiety. The indole core is substituted at the 3-position with a formyl (-CHO) group, while the 1-position is linked via a methyl bridge to a 3-phenyl-1,2,4-oxadiazole ring. The aldehyde group may serve as a reactive site for further functionalization or covalent binding to biological targets.
Properties
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-12-14-10-21(16-9-5-4-8-15(14)16)11-17-19-18(20-23-17)13-6-2-1-3-7-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNMOWBSOZVOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C4=CC=CC=C43)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to the Indole Ring: The oxadiazole moiety is then attached to the indole ring through a nucleophilic substitution reaction.
Formylation of the Indole Ring: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration using HNO3 and H2SO4, halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carboxylic acid.
Reduction: 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Materials Science: The unique electronic properties of the indole and oxadiazole rings make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde depends on its specific application:
Anticancer Activity: It may inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell division.
Antimicrobial Activity: It can interfere with bacterial cell wall synthesis or protein synthesis, leading to bacterial cell death.
Electronic Applications: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Compound A : 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol ()
- Core Structure : Indole fused to a 1,3,4-oxadiazole ring.
- Key Differences: The oxadiazole ring is 1,3,4-substituted (vs. 1,2,4 in the target compound). A thiol (-SH) group replaces the aldehyde (-CHO) at the oxadiazole 2-position. No phenyl substituent on the oxadiazole.
- Synthesis : Synthesized via refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide and KOH, yielding a thiol derivative .
| Feature | Target Compound | Compound A |
|---|---|---|
| Oxadiazole substitution | 1,2,4-oxadiazole with 3-phenyl group | 1,3,4-oxadiazole with 2-thiol |
| Indole substitution | 3-CHO, 1-methyl bridge to oxadiazole | 3-CH2-, 1-methyl bridge to oxadiazole |
| Reactivity | Aldehyde for covalent binding | Thiol for redox reactions |
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Core Structure : Pyrazole ring (instead of indole) with a sulfanyl (-S-) linker and aldehyde group.
- Key Differences :
- Pyrazole lacks the aromatic π-system and hydrogen-bonding capacity of indole.
- The sulfanyl group introduces steric bulk and electron-withdrawing effects.
- A trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability.
Compound C : 1-Methyl-N-{7-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl}-1H-indazole-3-carboxamide ()
- Core Structure : Indazole (instead of indole) with a carboxamide (-CONH2) and triazolopyridine-oxadiazole hybrid.
- Key Differences: Indazole’s fused benzene-diazole ring increases rigidity compared to indole. Carboxamide enhances hydrophilicity and hydrogen-bonding capacity vs. the aldehyde. Methyl-substituted oxadiazole (vs.
- Implications : The carboxamide group may improve solubility but reduce electrophilic reactivity compared to the aldehyde in the target compound .
| Feature | Target Compound | Compound C |
|---|---|---|
| Core heterocycle | Indole | Indazole |
| Functional group | Aldehyde (-CHO) | Carboxamide (-CONH2) |
| Oxadiazole substituent | 3-Phenyl | 3-Methyl |
Biological Activity
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound combines the oxadiazole moiety, known for its diverse pharmacological properties, with an indole framework, which is a common structure in many biologically active molecules. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and indole moieties. For instance, compounds similar to 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.12 | |
| Compound B | HCT116 | 24.74 | |
| Compound C | MDA-MB231 | 2.27 |
Mechanisms of Action:
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of apoptosis via caspase activation.
- Inhibition of DNA synthesis by targeting thymidylate synthase (TS).
In vitro assays demonstrated that the compound exhibited significant binding affinity to TS, leading to effective cancer cell proliferation inhibition.
Antibacterial and Antifungal Activity
Compounds with oxadiazole structures have also been evaluated for their antibacterial and antifungal properties. For example:
| Compound | Microbial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 7.9 | Antibacterial |
| Compound E | Candida albicans | 15.0 | Antifungal |
These findings suggest that derivatives of 1H-indole and oxadiazoles may serve as lead compounds for developing new antimicrobial agents.
Case Studies
Several case studies have examined the biological activity of similar compounds:
-
Study on Anticancer Properties:
A series of indole derivatives were tested against MCF-7 breast cancer cells, revealing that specific substitutions on the indole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin . -
Antimicrobial Evaluation:
Compounds incorporating the oxadiazole ring were screened against various bacterial strains. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Q & A
Q. Basic
- NMR : and NMR confirm substitution patterns on the indole and oxadiazole rings. The aldehyde proton appears as a distinct singlet near δ 10.0 ppm .
- HPLC/MS : Used to verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 318.1) .
- TLC : Monitors reaction progress; ethyl acetate/hexane (3:7) is a common solvent system .
How can researchers design biological assays to evaluate this compound’s activity, given its structural features?
Q. Basic
- In vitro receptor binding : Screen for 5-HT receptor antagonism (common for indole-oxadiazole hybrids) using radioligand displacement assays .
- Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7) with IC calculations via MTT assays .
Methodological note : Include positive controls (e.g., known 5-HT antagonists) and validate results with dose-response curves.
How can synthetic routes be optimized to improve scalability and reduce byproducts?
Q. Advanced
- Catalyst screening : Replace CAN with milder catalysts (e.g., FeCl) to reduce oxidative side reactions .
- Solvent optimization : Test ionic liquids or microwave-assisted synthesis to shorten reaction times .
- Purification : Use gradient recrystallization (DMF/acetic acid) instead of column chromatography for large-scale batches .
What mechanistic insights explain the regioselectivity of the oxadiazole-indole coupling step?
Advanced
The CAN-catalyzed reaction proceeds via a radical mechanism:
CAN generates a methine radical on the oxadiazole’s methyl group.
Radical addition to the indole’s C3 position occurs due to electron-rich aromatic systems .
Supporting data : ESR studies and deuterium-labeling experiments can validate this pathway.
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Q. Advanced
- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance receptor binding .
- Scaffold hopping : Replace the oxadiazole with a 1,3,4-thiadiazole to assess metabolic stability .
Validation : Compare IC values of analogs in enzymatic assays (e.g., COX-2 inhibition) .
How should researchers resolve contradictions in reported synthetic yields or biological data?
Q. Advanced
- Reproduce conditions : Strictly adhere to reported protocols (e.g., reflux time, solvent ratios) to identify variability sources .
- Cross-validate : Use orthogonal characterization (e.g., -NMR vs. X-ray crystallography) to confirm structural integrity .
- Statistical analysis : Apply ANOVA to compare yields across multiple trials and identify outliers.
What strategies ensure the compound’s stability during storage and biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
